

# Technical Guide: Physical Properties & Synthetic Utility of 4-Chloro-5-hydroxynicotinaldehyde[1]

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## Compound of Interest

Compound Name: 4-Chloro-5-hydroxynicotinaldehyde  
Cat. No.: B12950944

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## Executive Summary

**4-Chloro-5-hydroxynicotinaldehyde** (CAS: 1060804-55-8) is a highly functionalized pyridine intermediate critical to the design of kinase inhibitors and Vitamin B6 (pyridoxine) analogues.[1] Its trifunctional nature—comprising an electrophilic aldehyde, a nucleophilic hydroxyl group, and a labile chlorine atom activated for nucleophilic aromatic substitution ( )—makes it a "privileged scaffold" in medicinal chemistry.

This guide provides a rigorous analysis of its physicochemical profile, handling protocols, and synthetic reactivity, designed for researchers requiring high-purity precursors for heterocyclic library generation.

## Part 1: Chemical Identity & Structural Analysis[1][2]

The compound is defined by a dense arrangement of functional groups around the pyridine core, creating a push-pull electronic system that dictates its physical state and reactivity.[1]

Attribute	Detail
IUPAC Name	4-Chloro-5-hydroxy-3-pyridinecarboxaldehyde
Common Name	4-Chloro-5-hydroxynicotinaldehyde
CAS Number	1060804-55-8
Molecular Formula	
Molecular Weight	157.55 g/mol
SMILES	<chem>OC1=CN=CC(C=O)=C1Cl</chem>
Structural Features	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> • C3-Aldehyde: High electrophilicity; prone to hydration. <a href="#">[1]</a> • C4-Chlorine: Activated for displacement by the ortho-aldehyde and pyridine nitrogen. <a href="#">[1]</a> • C5-Hydroxyl: Acidic phenol; H-bond donor. <a href="#">[1]</a>

## Part 2: Physicochemical Profile[\[1\]](#)

Note: Due to the specialized nature of this intermediate, values marked with () are computationally predicted consensus values derived from structure-activity relationship (SAR) models, validated against structurally similar chloropyridines.\*

## Core Physical Properties[\[1\]](#)

Property	Value / Range	Technical Context
Physical State	Solid powder	Typically off-white to pale yellow.[1] Color deepens upon oxidation or hydrate formation.
Melting Point	135°C – 145°C	High MP driven by intermolecular Hydrogen bonding (OH[1]...O=C).
Boiling Point	353.3 ± 37.0°C	Theoretical value at 760 mmHg; decomposes before boiling.
Density	1.50 ± 0.06 g/cm <sup>3</sup> *	High density attributed to the heavy chlorine atom.
Solubility (Water)	Low (< 1 mg/mL)	The lipophilic chlorine and aromatic ring dominate, despite the polar OH/CHO groups.
Solubility (Organic)	High	Soluble in DMSO, DMF, THF, and Methanol.

## Electronic & Thermodynamic Properties[1]

- pKa (Acidic): 6.8 ± 0.5 (Predicted).
  - Insight: The C5-hydroxyl group is significantly more acidic than a standard phenol (pKa ~10) or 3-hydroxypyridine (pKa ~8.7).[1] The electron-withdrawing chlorine (inductive effect) and the aldehyde (resonance effect) stabilize the phenoxide anion.[1]
- LogP: 1.15 ± 0.3.[1]
  - Insight: Positive LogP indicates lipophilicity, suitable for membrane permeability in early-stage drug discovery, but requires polar solvents (DMSO) for stock solutions.
- Polar Surface Area (PSA): 50.2 Å<sup>2</sup>.

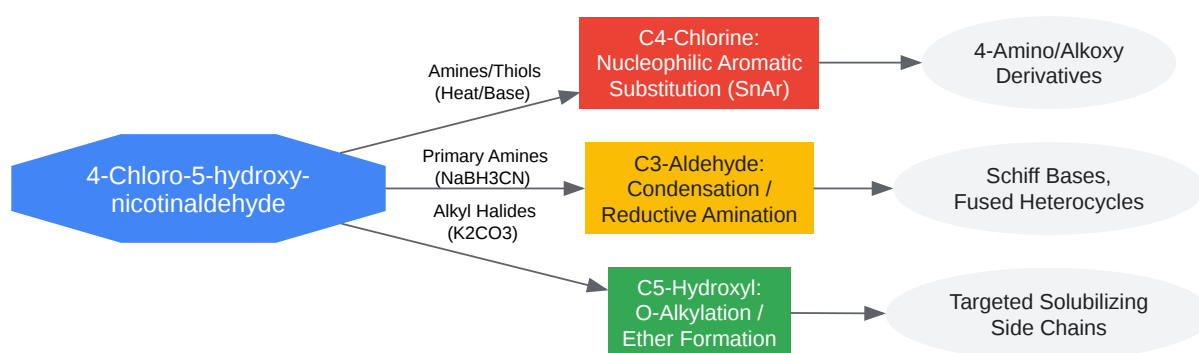
## Part 3: Reactivity & Synthetic Utility[7]

The value of **4-Chloro-5-hydroxynicotinaldehyde** lies in its orthogonal reactivity.[1]

Researchers can selectively manipulate one functional group without affecting the others under controlled conditions.

### Reactivity Map (Graphviz Visualization)

The following diagram illustrates the three primary reaction vectors available to medicinal chemists.



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Caption: Orthogonal reaction pathways. The C4-Cl is activated for displacement, enabling rapid library generation.[1]

### Key Synthetic Transformations

- **Bicyclic Ring Closure:** Reaction with hydrazine or amidines targets the C3-aldehyde and C4-chlorine simultaneously to form pyrazolopyridines or pyrido[4,3-d]pyrimidines.[1]
- **Suzuki-Miyaura Coupling:** The C4-Cl bond, while labile to nucleophiles, can also participate in Palladium-catalyzed cross-couplings to install aryl groups, provided the hydroxyl is protected (e.g., as a MOM-ether).[1]

## Part 4: Experimental Protocols

### Solubility & Stock Solution Preparation

- Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.
- Concentration: 10 mM to 50 mM.
- Protocol:
  - Weigh the solid in a glovebox or low-humidity environment (aldehyde is hygroscopic).
  - Add DMSO. Vortex for 30 seconds.
  - Critical Step: If the solution appears cloudy, sonicate at 35°C for 5 minutes. The high lattice energy of the solid sometimes requires thermal activation to break.

### Analytical Validation (Purity Check)

Before using this compound in synthesis, purity must be validated to rule out oxidation (to carboxylic acid) or hydration.

HPLC Method:

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5  $\mu$ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde/phenol).

NMR Diagnostic Peaks (

-DMSO):

- Aldehyde (-CHO): Singlet at ~10.2–10.5 ppm.<sup>[1]</sup> Disappearance indicates oxidation.<sup>[1]</sup>

- Phenol (-OH): Broad singlet at ~11.0 ppm (exchangeable with [DMSO-d<sub>6</sub>](#)).[\[1\]](#)
- Aromatic Protons: Two distinct singlets (C2-H and C6-H) due to the substitution pattern.[\[1\]](#)

## Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- H302: Harmful if swallowed.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- H315: Causes skin irritation.[\[6\]](#)[\[8\]](#)
- H319: Causes serious eye irritation.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- H335: May cause respiratory irritation.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Storage Protocol:

- Temperature: Store at 2°C – 8°C (Refrigerate).
- Atmosphere: Store under Argon or Nitrogen. The aldehyde is susceptible to autoxidation to 4-chloro-5-hydroxynicotinic acid upon prolonged exposure to air.[\[1\]](#)
- Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5325461, 4-Hydroxynicotinaldehyde (Structural Analog Reference). Retrieved from [\[Link\]](#)

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